molecular formula C23H25FN2O3 B3002375 Ido1-IN-5 CAS No. 2166616-75-5

Ido1-IN-5

Cat. No.: B3002375
CAS No.: 2166616-75-5
M. Wt: 396.5 g/mol
InChI Key: NUBWFWVVKLRSHS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Indoleamine 2,3-Dioxygenase 1 in Tumor-Mediated Tryptophan Catabolism and Immune Evasion

The enzymatic activity of indoleamine 2,3-dioxygenase 1 initiates the first rate-limiting step in tryptophan catabolism, converting this essential amino acid into N-formylkynurenine. This reaction depletes local tryptophan reserves while generating kynurenine pathway metabolites that directly inhibit effector T cell proliferation and promote regulatory T cell differentiation. Tumors exploit this mechanism by overexpressing indoleamine 2,3-dioxygenase 1, creating an immunosuppressive microenvironment that facilitates immune escape.

IDO1-IN-5 represents a structurally distinct class of indoleamine 2,3-dioxygenase 1 inhibitors that uniquely target the apoenzyme form lacking heme cofactors. Unlike conventional inhibitors such as epacadostat, which bind the heme-containing holoprotein, this compound exhibits preferential affinity for the heme-free conformation of indoleamine 2,3-dioxygenase 1. This novel binding mechanism suggests potential advantages in tumors exhibiting variable heme availability or expressing alternative heme-utilizing enzymes.

Table 1: Comparative Profile of Selected Indoleamine 2,3-Dioxygenase 1 Inhibitors

Inhibitor Target Form Selectivity vs. TDO Brain Penetration
This compound Apo-indoleamine 2,3-dioxygenase 1 Not reported Yes
Epacadostat Heme-bound indoleamine 2,3-dioxygenase 1 >100-fold No
Navoximod Heme-bound indoleamine 2,3-dioxygenase 1 10-20 fold No

Rationale for Targeting Indoleamine 2,3-Dioxygenase 1 in Combination Immunotherapy Strategies

The immunometabolic effects of indoleamine 2,3-dioxygenase 1 inhibition create synergistic opportunities with checkpoint blockade therapies. By reversing tryptophan starvation and reducing kynurenine-mediated immunosuppression, this compound may potentiate the activity of anti-programmed cell death protein 1 therapies. Preclinical studies demonstrate that brain-penetrant inhibitors like this compound could address central nervous system tumors traditionally resistant to immunotherapy.

The unique targeting of apo-indoleamine 2,3-dioxygenase 1 by this compound provides complementary mechanisms to existing inhibitors. While heme-bound inhibitors primarily block enzymatic activity in fully assembled enzyme complexes, this compound may prevent heme incorporation during indoleamine 2,3-dioxygenase 1 maturation. This dual targeting approach could overcome resistance mechanisms mediated by heme availability or compensatory tryptophan 2,3-dioxygenase upregulation.

Properties

IUPAC Name

4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBWFWVVKLRSHS-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166616-75-5
Record name LY-3381916
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T9596ILQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

IDO1-IN-5 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions are yet to be fully characterized.

Scientific Research Applications

Oncology Applications

Ido1-IN-5 has shown significant promise in various preclinical studies as an immunotherapeutic agent. The following table summarizes key findings related to its application in cancer treatment:

Study Model Findings Reference
Tumor-bearing miceIn vivoThis compound administration resulted in significant tumor growth inhibition via lymphocyte-dependent mechanisms.
Combination therapyVarious modelsEnhanced efficacy of chemotherapeutics (e.g., platinum compounds) when combined with this compound, without increased toxicity.
Immune checkpoint modulationPreclinicalThis compound may synergize with PD-1/PD-L1 inhibitors, enhancing overall anti-tumor responses.

Case Studies in Cancer Research

  • Preclinical Models of Melanoma : In studies involving melanoma models, this compound was administered alongside conventional therapies, leading to improved survival rates and reduced tumor burden compared to controls.
  • Breast Cancer : Research indicated that this compound could restore T-cell activity in breast cancer models where IDO1 was upregulated, suggesting its utility in overcoming immune evasion.

Neuroprotective Applications

Recent studies have also explored the neuroprotective effects of IDO1 inhibition, particularly concerning neuroinflammation associated with Alzheimer’s disease:

Study Model Findings Reference
Aβ-treated neuronsIn vitro & In vivoThis compound reduced neuroinflammation and neuronal apoptosis in models treated with amyloid-beta (Aβ).
APP/PS1 mice modelIn vivoAdministration of this compound led to improved cognitive function and reduced Aβ plaque deposition.

Case Studies in Neuroprotection

  • Alzheimer's Disease Models : In APP/PS1 transgenic mice, treatment with this compound demonstrated a significant reduction in cognitive decline and neuroinflammation markers.
  • Neuronal Cell Cultures : Studies using rat primary neurons showed that this compound mitigated Aβ-induced cytotoxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

IDO1-IN-5 likely exerts its effects by inhibiting IDO1 activity. The molecular targets and pathways involved are intricately linked to tryptophan metabolism and immune responses. Further studies are necessary to elucidate the precise mechanisms.

Comparison with Similar Compounds

Table 1: Key Properties of IDO1 Inhibitors

Compound Target IC50/Ki Molecular Weight Selectivity Brain Penetration Key Features
This compound IDO1 Not reported 396.45 Apo-IDO1 selective Yes Binds apo-IDO1; antitumor
BMS-986242 IDO1 Not reported Not available IDO1 selective Not reported Orally active; clinical use
IDO-IN-9 IDO1 0.011 μM (kinase), 0.0018 μM (Hela) Not available IDO1 selective Not reported High potency; patent-derived
GNF-PF-3777 IDO2 Ki = 0.97 μM Not available IDO2 selective Not reported Targets IDO2; distinct pathway
Erianin IDO Not reported 374.37 Broad IDO inhibitor Not reported Natural product; anti-angiogenic
Indoximod IDO Not reported 218.25 Broad IDO inhibitor Yes Clinical trials; immune modulation

Selectivity and Mechanism of Action

  • This compound selectively inhibits apo-IDO1, avoiding interference with heme-bound IDO1, which may reduce off-target effects . This contrasts with IDO-IN-9 , which shows exceptional potency (IC50 = 0.0018 μM in cellular assays) but lacks reported data on heme-binding specificity .
  • BMS-986242, another IDO1-selective inhibitor, is orally bioavailable, offering advantages in clinical dosing but with uncharacterized binding mechanisms .
  • GNF-PF-3777 targets IDO2, an enzyme with overlapping but distinct roles in tryptophan metabolism, limiting direct comparison to IDO1-specific agents .

Pharmacokinetic and Clinical Relevance

  • Brain Penetration : this compound and Indoximod (NLG-8189) both cross the blood-brain barrier, making them suitable for CNS tumors . However, Indoximod’s broader IDO inhibition may increase systemic toxicity.
  • Potency : While this compound lacks published IC50 values, IDO-IN-9 ’s sub-micromolar activity suggests superior in vitro efficacy, though in vivo performance remains unvalidated .

Biological Activity

Ido1-IN-5 is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan along the kynurenine pathway. This pathway plays a crucial role in immune regulation, particularly in cancer and autoimmune diseases. The inhibition of IDO1 has emerged as a promising therapeutic strategy for enhancing anti-tumor immunity and overcoming immune resistance in various cancers.

IDO1 catalyzes the first step in the degradation of tryptophan to kynurenine, leading to immunosuppressive effects that facilitate tumor growth and immune evasion. By inhibiting this enzyme, this compound aims to restore immune function and promote anti-tumor responses. The compound's mechanism involves:

  • Depletion of Kynurenine : Reducing kynurenine levels can enhance T cell activation and proliferation.
  • Restoration of Tryptophan Levels : Increasing tryptophan availability can improve immune responses.
  • Modulation of Immune Microenvironment : Altering the tumor microenvironment from immunosuppressive to immunostimulatory.

Research Findings

Recent studies have demonstrated the biological activity of this compound through various experimental models:

  • Cell Culture Studies : In vitro assays showed that this compound significantly reduced kynurenine production in IDO1-expressing cell lines, indicating effective inhibition of IDO1 enzymatic activity. The IC50 value for this compound was reported at approximately 0.45 µM, showcasing its potency as an IDO1 inhibitor .
  • Animal Models : In vivo experiments using murine models demonstrated that treatment with this compound led to decreased tumor growth and improved survival rates compared to control groups. Specifically, mice treated with this compound exhibited enhanced T cell infiltration into tumors, correlating with increased anti-tumor activity .

Case Studies

Several case studies have highlighted the potential of IDO1 inhibitors, including this compound, in clinical settings:

  • Combination Therapies : A notable study explored the efficacy of combining this compound with PD-1 inhibitors in non-small cell lung cancer (NSCLC) patients. The results indicated that patients with high kynurenine/tryptophan ratios responded better to combination therapy, suggesting that IDO inhibition may overcome resistance mechanisms associated with PD-1 blockade .
  • Autoimmune Disease Models : In models of autoimmune diseases such as multiple sclerosis, this compound treatment resulted in reduced disease severity and improved clinical outcomes, further emphasizing its role in modulating immune responses beyond cancer .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In Vitro AssaysIC50 = 0.45 µM; significant reduction in kynurenine
Murine ModelsDecreased tumor growth; improved survival rates
Combination TherapyEnhanced response in NSCLC with PD-1 inhibitors
Autoimmune StudiesReduced disease severity in multiple sclerosis models

Q & A

Q. How can researchers balance mechanistic depth and translational relevance when designing this compound studies?

  • Methodological Answer :
  • Dual-Phase Design : Combine hypothesis-driven in vitro mechanistic studies with patient-derived xenograft (PDX) models for translational validation.
  • Biomarker-Driven Cohorts : Stratify preclinical models by IDO1 expression levels or genetic polymorphisms to mirror clinical heterogeneity .

Tables for Key Methodological Considerations

Aspect Recommendations References
IC50 CalculationNonlinear regression with 95% CI; validate with orthogonal assays
Data CorrectionComBat for batch effects; ANOVA with covariates
Multi-Omics IntegrationGSEA for pathway enrichment; LC-MS/MS for metabolomics
Translational FrameworksPICO for clinical alignment; PDX models for relevance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.